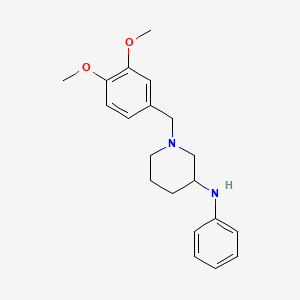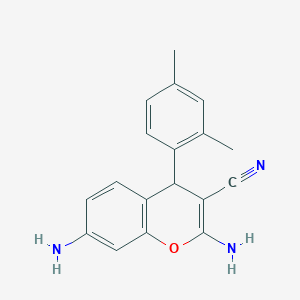
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in treating various neurological disorders. It was originally developed as an antihistamine, but its ability to interact with a variety of cellular targets has led to investigations of its potential use in treating Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions.
Mécanisme D'action
The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine is not fully understood, but it is thought to interact with a variety of cellular targets, including histamine receptors, NMDA receptors, and mitochondrial membranes. It has been shown to modulate calcium signaling, reduce oxidative stress, and improve mitochondrial function in neurons.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine has been shown to have a variety of biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to improve cognitive function, reduce oxidative stress, and protect neurons from damage. It has also been shown to improve mitochondrial function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine in lab experiments is its ability to interact with a variety of cellular targets, which makes it a potentially useful tool for studying complex biological processes. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects in humans have been mixed, which raises questions about its potential therapeutic value.
Orientations Futures
There are several areas of future research that could help to clarify the potential therapeutic value of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine. One area of focus could be on understanding its mechanism of action more fully, which could help to identify new targets for drug development. Another area of focus could be on developing more effective delivery methods, such as nanoparticles or liposomes, to improve its bioavailability and reduce potential side effects. Additionally, further clinical trials in humans could help to determine its safety and efficacy in treating neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine involves a series of chemical reactions starting with 3,4-dimethoxybenzaldehyde and phenylpiperidine. The final product is obtained through a multi-step process that includes reduction, alkylation, and cyclization reactions. The purity and yield of the final product are critical for its use in scientific research.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions. It has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress in animal models of these diseases. Clinical trials in humans have shown mixed results, with some studies showing no significant benefit and others showing modest improvements in cognitive function.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-11-10-16(13-20(19)24-2)14-22-12-6-9-18(15-22)21-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18,21H,6,9,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPYRPULOCDYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B6081585.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone](/img/structure/B6081589.png)

![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)
![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)

![methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6081635.png)
![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6081658.png)
![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)
![1-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6081688.png)